[4-(3,5-Dimethoxyphenoxy)phenyl]methanamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
[4-(3,5-dimethoxyphenoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3.ClH/c1-17-13-7-14(18-2)9-15(8-13)19-12-5-3-11(10-16)4-6-12;/h3-9H,10,16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUYQNDJGDHCAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)OC2=CC=C(C=C2)CN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803612-04-5 | |
| Record name | [4-(3,5-dimethoxyphenoxy)phenyl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
[4-(3,5-Dimethoxyphenoxy)phenyl]methanamine hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a phenylmethanamine backbone substituted with a 3,5-dimethoxyphenoxy group. This unique structure is believed to confer specific interactions with biological targets, enhancing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The binding affinity and specificity can lead to modulation of biological pathways involved in disease processes.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress-related damage in cells. For instance, studies have shown that related compounds can effectively scavenge free radicals and reduce oxidative damage in vitro .
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. In vitro studies demonstrated that derivatives of similar phenolic compounds exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
3. Anti-inflammatory Effects
Several studies have reported anti-inflammatory effects associated with compounds containing methoxy-substituted phenolic groups. These effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
4. Antitumor Activity
Emerging evidence suggests that this compound may possess antitumor properties. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Data Tables
| Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | COX/LOX inhibition | |
| Antitumor | Induction of apoptosis |
Case Studies
- Antioxidant Study : A study involving a structurally similar compound showed significant reduction in reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stressors, indicating potential protective effects against cellular damage .
- Antimicrobial Evaluation : In a comparative study of various phenolic compounds, those containing methoxy groups exhibited lower minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, highlighting their therapeutic potential in infectious diseases .
- Cancer Research : A recent investigation into the antitumor properties revealed that similar compounds could inhibit tumor growth in murine models by promoting apoptosis and disrupting cancer cell metabolism.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
